molecular formula C6H11ClN2O B2875417 (1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride CAS No. 2193051-79-3

(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride

Cat. No.: B2875417
CAS No.: 2193051-79-3
M. Wt: 162.62
InChI Key: BJSPRXWMCLVQMV-AKTAWHDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Enantiopure Compounds : An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a cyclic proline analogue, is achieved through stereoselective synthesis (Tararov et al., 2002).

  • Potential in Cancer Therapy : Novel 1-(4-aminophenyl)-3-azabicyclo compounds, which include variations of the subject compound, have been synthesized and tested for their ability to inhibit human placental aromatase, an enzyme involved in estrogen production. These compounds show potential as drugs for endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).

  • Intermediate in Nucleoside Analogues Synthesis : The compound is used as a versatile intermediate in synthesizing various nucleoside analogues, which are significant in medicinal chemistry (Dominguez & Cullis, 1999).

  • Development of Enantiocomplementary Lactamases : The compound, as part of Vince lactam derivatives, is utilized in identifying enzymes with hydrolytic activity, which are of interest for synthesizing enantiopure carbocyclic nucleoside analogues (Assaf et al., 2014).

  • Pharmacological Studies : It serves as a basis for synthesizing epibatidine analogues, which are studied for their binding affinities and antinociceptive properties, particularly in relation to nicotinic acetylcholine receptors (Carroll et al., 2001).

  • Synthesis of Chiral Bicyclic Azetidine Derivatives : The compound aids in creating derivatives that are structurally determined through X-ray crystallography, highlighting its role in structural chemistry (Barrett et al., 2002).

  • Synthesis of Bicyclic Amino Acid Derivatives : It is employed in the Aza-Diels-Alder reactions to create derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, demonstrating its utility in asymmetric synthesis (Waldmann & Braun, 1991).

Properties

IUPAC Name

1-amino-3-azabicyclo[3.1.1]heptan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-6-1-4(2-6)3-8-5(6)9;/h4H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSPRXWMCLVQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C(=O)NC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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